1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a cyclopropyl group and an N-methylmethanamine moiety, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
The compound is classified as an organic compound, specifically a substituted oxadiazole. It has gained attention for its potential biological activities and its utility as a building block in organic synthesis. The chemical structure can be represented by the following IUPAC name: 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine. Its molecular formula is CHNO, with a molecular weight of approximately 168.21 g/mol.
The synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine typically involves several steps:
In industrial settings, similar synthetic routes are employed but scaled up for higher efficiency. Continuous flow reactors may be used to improve reaction times and yields. Advanced purification techniques such as chromatography and crystallization are often implemented to ensure high purity of the final product.
1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine can participate in several types of chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine primarily involves its interaction with biological targets such as enzymes or receptors. In medicinal chemistry contexts, it may act by modulating enzyme activity or receptor binding affinity, potentially leading to therapeutic effects against various diseases. The specific pathways and molecular interactions are still under investigation but suggest promising applications in drug design.
While specific physical properties such as melting point and boiling point are not detailed in the available literature, general properties of similar compounds include:
The compound exhibits notable stability under standard laboratory conditions but may react under specific circumstances (e.g., strong oxidizing environments). Its reactivity profile suggests potential for further functionalization in synthetic applications.
1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine has several applications in scientific research:
The compound 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine represents a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted at the 5-position with a cyclopropyl group and at the 2-position with an N-methylaminomethyl chain. According to IUPAC conventions, the parent heterocycle is numbered with the oxygen atom at position 1, nitrogen at position 3, and the second nitrogen at position 4, making the systematic name unambiguous. This nomenclature prioritizes the oxadiazole ring as the principal structure, with "methanamine" denoting the methylamine side chain attached via a methylene bridge [1] [5].
The compound is commercialized under several synonyms across chemical databases and vendor platforms, reflecting minor variations in naming conventions. Key synonyms include:
Table 1: Synonym Registry Identifiers
Systematic Name | Synonym | CAS Registry Number | Source |
---|---|---|---|
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | PH018044 | Not specified | Sigma-Aldrich [1] |
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | A159288 | 1223748-28-4 | Sinfoo Biotech [5] |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | BB-4012061 | 1036471-29-0 | Hit2Lead [7] |
The distinction between 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers is critical, as evidenced by PubChem entries for both structural types (CID 25219496 for 1,2,4-oxadiazole vs. the subject 1,3,4-oxadiazole). Misidentification can occur due to positional numbering differences in vendor databases [3] [7].
The molecular formula C₇H₁₁N₃O is consistently reported across multiple sources, indicating a compact heterocyclic structure with a molecular weight of 153.18 g/mol [1] [5]. Elemental composition reveals a nitrogen-rich system (27.44% nitrogen content), characteristic of energetic or bioactive heterocycles. The formula satisfies the valency requirements of the 1,3,4-oxadiazole ring, cyclopropyl group, and methylaminomethyl side chain without unsaturation discrepancies.
Table 2: Elemental Composition and Physicochemical Metrics
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁N₃O | [1] [5] |
Exact Mass | 153.0902 Da | Calculated from formula |
Nitrogen Content | 27.44% | Calculated |
Hydrogen Bond Donors | 1 (amine group) | Inferred from structure |
Hydrogen Bond Acceptors | 4 (oxadiazole N/O, amine) | [1] |
Rotatable Bonds | 3 (N-CH₃, CH₂-NH, oxadiazole-CH₂) | [7] |
Notably, the hydrochloride salt form (CAS 1638612-73-3) exhibits a molecular weight of 189.64 g/mol (C₇H₁₂ClN₃O), confirming protonation at the amine nitrogen [10]. The free base and salt forms serve distinct purposes: the free base is preferred for organic synthesis, while the salt enhances crystallinity for storage.
X-ray crystallography data is absent in available sources, but computational and structural analyses confirm an achiral molecular architecture. The compound lacks tetrahedral stereocenters—the cyclopropyl ring exhibits planar symmetry, the oxadiazole ring is planar, and the methylaminomethyl side chain has no chiral elements. The N-methylamine group cannot generate stereoisomers due to rapid nitrogen inversion [4] [7].
Regarding tautomerism, the 1,3,4-oxadiazole ring exists predominantly in the 2,5-disubstituted form without significant prototropic shifts. Unlike 1,2,4-oxadiazoles that may exhibit annular tautomerism, the 1,3,4-oxadiazole system demonstrates fixed double bonds between N3-C4 and C5-O1, preventing low-energy tautomeric interconversions. Substituent effects further stabilize this configuration: the electron-donating cyclopropyl group at C5 and the methylaminomethyl group at C2 create an electronic asymmetry that locks bond order [4].
Key structural features:
Density Functional Theory (DFT) simulations provide critical insights into the compound's electronic profile. At the B3LYP/6-31G(d) level, the highest occupied molecular orbital (HOMO) localizes over the oxadiazole ring and nitrogen of the amine, indicating nucleophilic reactivity sites. Conversely, the lowest unoccupied orbital (LUMO) concentrates on the oxadiazole’s N-O segment, suggesting electrophilic susceptibility. The HOMO-LUMO gap of 5.2 eV implies moderate kinetic stability [7] [9].
Quantitative Structure-Activity Relationship (QSAR) descriptors predict bioavailability and permeability:
Table 3: Computed Physicochemical Properties
Descriptor | Value | Method | Significance |
---|---|---|---|
LogP | 0.85 | DFT/QSAR | Moderate lipophilicity; balances solubility/permeability |
pKa | 9.1 | QSPR | Protonatable amine at physiological pH |
HOMO Energy | -6.8 eV | DFT (B3LYP) | Electron-donating capacity |
LUMO Energy | -1.6 eV | DFT (B3LYP) | Electron-accepting capacity |
Dipole Moment | 3.2 D | DFT (gas phase) | Moderate polarity |
Molecular dynamics simulations reveal that protonation of the amine (as in hydrochloride salt) increases dipole moment to 5.8 D, enhancing aqueous solubility—consistent with salt formation practices [10]. The cyclopropyl group contributes steric protection against metabolic oxidation, a feature leveraged in medicinal chemistry. QSAR models position this compound as a versatile building block for kinase inhibitors or antimicrobial agents, given its similarity to bioactive 1,3,4-oxadiazoles [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7